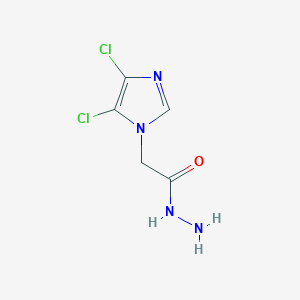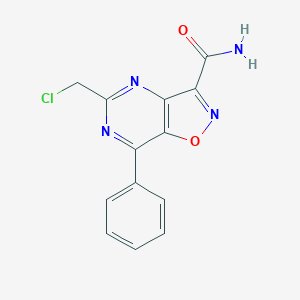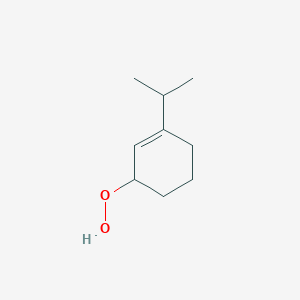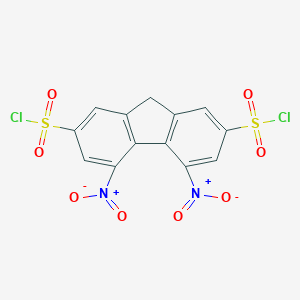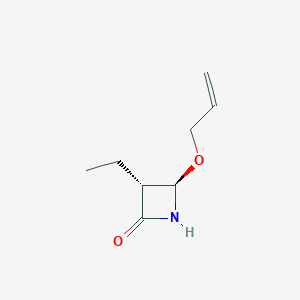
(3R,4R)-3-Ethyl-4-prop-2-enoxyazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-3-Ethyl-4-prop-2-enoxyazetidin-2-one is a chemical compound that has gained attention from researchers due to its potential applications in the field of medicine. The compound is a cyclic amino acid derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of ((3R,4R)-3-Ethyl-4-prop-2-enoxyazetidin-2-one)-3-Ethyl-4-prop-2-enoxyazetidin-2-one is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting the activity of COX-2, ((3R,4R)-3-Ethyl-4-prop-2-enoxyazetidin-2-one)-3-Ethyl-4-prop-2-enoxyazetidin-2-one reduces the production of prostaglandins, thereby reducing inflammation and pain. The compound has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemische Und Physiologische Effekte
((3R,4R)-3-Ethyl-4-prop-2-enoxyazetidin-2-one)-3-Ethyl-4-prop-2-enoxyazetidin-2-one has been found to have several biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the levels of prostaglandins, which are mediators of inflammation and pain. Additionally, ((3R,4R)-3-Ethyl-4-prop-2-enoxyazetidin-2-one)-3-Ethyl-4-prop-2-enoxyazetidin-2-one has been found to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ((3R,4R)-3-Ethyl-4-prop-2-enoxyazetidin-2-one)-3-Ethyl-4-prop-2-enoxyazetidin-2-one in lab experiments is its potential applications in the field of medicine. The compound has been found to have anti-inflammatory and analgesic properties, as well as potential use in cancer treatment. Another advantage is that the compound can be synthesized using different methods. However, one of the limitations of using ((3R,4R)-3-Ethyl-4-prop-2-enoxyazetidin-2-one)-3-Ethyl-4-prop-2-enoxyazetidin-2-one in lab experiments is that its mechanism of action is not fully understood. Additionally, the compound has not been extensively studied in humans, and its safety profile is not well-established.
Zukünftige Richtungen
There are several future directions for research on ((3R,4R)-3-Ethyl-4-prop-2-enoxyazetidin-2-one)-3-Ethyl-4-prop-2-enoxyazetidin-2-one. One direction is to further investigate its mechanism of action. Understanding the mechanism of action can help in the development of more potent and specific drugs. Another direction is to study the compound in animal models of various diseases, such as arthritis and cancer. This can help in understanding its potential applications in the field of medicine. Additionally, future research can focus on optimizing the synthesis method of ((3R,4R)-3-Ethyl-4-prop-2-enoxyazetidin-2-one)-3-Ethyl-4-prop-2-enoxyazetidin-2-one to make it more efficient and cost-effective.
Conclusion:
In conclusion, ((3R,4R)-3-Ethyl-4-prop-2-enoxyazetidin-2-one)-3-Ethyl-4-prop-2-enoxyazetidin-2-one is a chemical compound that has potential applications in the field of medicine. The compound has been found to have anti-inflammatory and analgesic properties, as well as potential use in cancer treatment. The compound can be synthesized using different methods, and its mechanism of action involves the inhibition of COX-2 and NF-κB. However, the compound's mechanism of action is not fully understood, and its safety profile is not well-established. Future research can focus on investigating its mechanism of action, studying its potential applications in animal models of various diseases, and optimizing its synthesis method.
Synthesemethoden
((3R,4R)-3-Ethyl-4-prop-2-enoxyazetidin-2-one)-3-Ethyl-4-prop-2-enoxyazetidin-2-one has been synthesized using different methods. One of the methods involves the reaction of (S)-ethyl 2-(chloromethyl)acrylate with (S)-proline-derived azomethine ylide. The reaction produces a mixture of diastereomers, which can be separated using chromatographic techniques. Another method involves the reaction of (S)-ethyl 2-(chloromethyl)acrylate with (S)-proline-derived imine, followed by reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
((3R,4R)-3-Ethyl-4-prop-2-enoxyazetidin-2-one)-3-Ethyl-4-prop-2-enoxyazetidin-2-one has been studied for its potential applications in the field of medicine. The compound has been found to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. The compound has also been found to have analgesic properties. It has been shown to reduce pain in animal models of inflammatory pain. Additionally, ((3R,4R)-3-Ethyl-4-prop-2-enoxyazetidin-2-one)-3-Ethyl-4-prop-2-enoxyazetidin-2-one has been studied for its potential use in cancer treatment. The compound has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
183508-69-2 |
|---|---|
Produktname |
(3R,4R)-3-Ethyl-4-prop-2-enoxyazetidin-2-one |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
(3R,4R)-3-ethyl-4-prop-2-enoxyazetidin-2-one |
InChI |
InChI=1S/C8H13NO2/c1-3-5-11-8-6(4-2)7(10)9-8/h3,6,8H,1,4-5H2,2H3,(H,9,10)/t6-,8+/m0/s1 |
InChI-Schlüssel |
TTZPIFCSPFPEJV-POYBYMJQSA-N |
Isomerische SMILES |
CC[C@@H]1[C@H](NC1=O)OCC=C |
SMILES |
CCC1C(NC1=O)OCC=C |
Kanonische SMILES |
CCC1C(NC1=O)OCC=C |
Synonyme |
2-Azetidinone,3-ethyl-4-(2-propenyloxy)-,(3R-trans)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



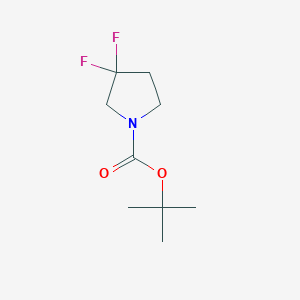
![Carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester](/img/structure/B65367.png)
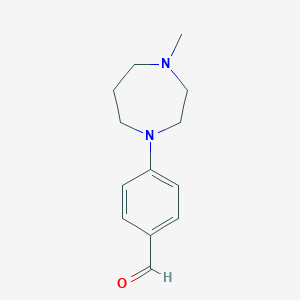
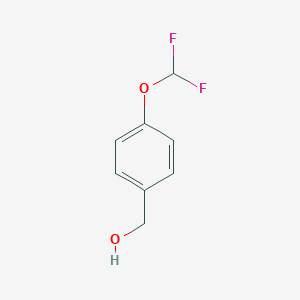
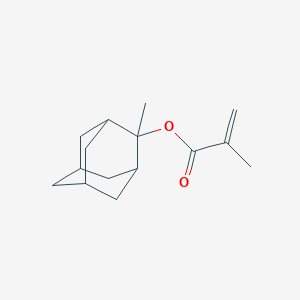
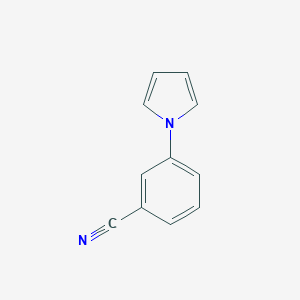
![Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)](/img/structure/B65375.png)
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B65376.png)

